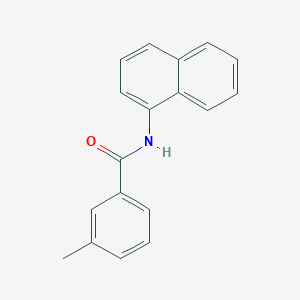
3-Methyl-N-(1-naphthyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-N-(1-naphthyl)benzamide, also known as MNBA, is a chemical compound that belongs to the class of amide derivatives. It is a white crystalline solid with a molecular formula of C19H17NO and a molecular weight of 271.35 g/mol. MNBA has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 3-Methyl-N-(1-naphthyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exert a number of biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to reduce oxidative stress in the brain.
实验室实验的优点和局限性
3-Methyl-N-(1-naphthyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it useful for studying various physiological processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on 3-Methyl-N-(1-naphthyl)benzamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. This compound has been shown to have potent neuroprotective effects, and further research could lead to the development of new therapies for these conditions. Another potential direction is the study of this compound's effects on the immune system. This compound has been shown to modulate the production of cytokines and chemokines, and further research could lead to the development of new immunomodulatory therapies. Finally, this compound could be used as a tool for studying the mechanisms underlying inflammation and oxidative stress in the body, which could lead to a better understanding of these processes and the development of new treatments for related conditions.
合成方法
3-Methyl-N-(1-naphthyl)benzamide can be synthesized via a simple one-pot reaction between 1-naphthylamine and 3-methylbenzoyl chloride in the presence of triethylamine as a base. The reaction occurs through the formation of an amide bond between the amine and the acid chloride. The product can be purified by recrystallization from a suitable solvent.
科学研究应用
3-Methyl-N-(1-naphthyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been shown to possess potent antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC 名称 |
3-methyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-6-4-9-15(12-13)18(20)19-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H,19,20) |
InChI 键 |
YORPYFLFOLLPND-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)




![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)


